molecular formula C13H17BrN2O2S B7682499 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B7682499
M. Wt: 345.26 g/mol
InChI Key: QOZFLELVQQMQMH-UHFFFAOYSA-N
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Description

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is an organic compound characterized by its unique structure, which includes an acetamidoethylsulfanyl group and a bromo-methylphenyl group

Properties

IUPAC Name

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFLELVQQMQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

  • Formation of the Acetamidoethylsulfanyl Intermediate

      Starting Material: Ethylamine

      Reagents: Acetic anhydride, sulfur

      Conditions: The reaction is carried out under reflux conditions to form the acetamidoethylsulfanyl intermediate.

  • Bromination of 3-Methylphenyl

      Starting Material: 3-Methylphenyl

      Reagents: Bromine

      Conditions: The bromination reaction is typically conducted at room temperature to introduce the bromo group at the desired position.

  • Coupling Reaction

      Starting Materials: Acetamidoethylsulfanyl intermediate, 4-bromo-3-methylphenyl acetic acid

      Reagents: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: The reaction is carried out in an appropriate solvent (e.g., dichloromethane) under mild conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Azides, tert-butyl derivatives

Scientific Research Applications

2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetamidoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The bromo-methylphenyl group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-acetamidoethylsulfanyl)-N-(4-chloro-3-methylphenyl)acetamide
  • 2-(2-acetamidoethylsulfanyl)-N-(4-fluoro-3-methylphenyl)acetamide
  • 2-(2-acetamidoethylsulfanyl)-N-(4-iodo-3-methylphenyl)acetamide

Comparison

Compared to its analogs, 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group may enhance the compound’s ability to participate in substitution reactions and improve its binding interactions with biological targets, making it a valuable compound for research and development.

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